2-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Description
This compound features a thiazole core substituted at position 4 with a 4-methoxyphenyl group. The acetamide moiety at position 2 is further modified with a benzenesulfonyl group.
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c1-24-14-9-7-13(8-10-14)16-11-25-18(19-16)20-17(21)12-26(22,23)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHSMBKOQOGBBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a synthetic compound that incorporates a benzenesulfonyl group, a thiazole ring, and an acetamide moiety. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
1. Anti-inflammatory Activity
Research has indicated that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, derivatives of benzenesulfonamide have shown the ability to inhibit cyclooxygenase enzymes (COX) and lipoxygenases (LOX), which are crucial in the inflammatory response. A study reported IC50 values for COX-2 inhibition as low as 0.011 μM for structurally related compounds .
2. Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties against various bacterial strains. In vitro studies indicated that related benzenesulfonamide derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 6.28 mg/mL to 6.72 mg/mL against pathogens such as E. coli and S. aureus .
| Pathogen | MIC (mg/mL) |
|---|---|
| E. coli | 6.72 |
| S. aureus | 6.63 |
| P. aeruginosa | 6.67 |
| S. typhi | 6.45 |
| C. albicans | 6.63 |
3. Anticancer Activity
The anticancer potential of this compound has been highlighted in studies focusing on its effects on cancer cell lines such as MDA-MB-231 (breast cancer). A specific derivative showed a significant increase in apoptotic cells by 22-fold compared to controls, indicating its potential for inducing programmed cell death in cancer cells .
Mechanistic Insights
The biological activity of the compound is believed to be mediated through multiple mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in inflammatory pathways, such as COX-2 and LOX.
- Cellular Uptake : Studies utilizing high-performance liquid chromatography (HPLC) have demonstrated effective cellular uptake in cancer cell lines.
- Apoptosis Induction : The compound has been shown to trigger apoptosis through pathways involving annexin V-FITC positive cells .
Case Studies
- Study on COX Inhibition : A study synthesized several benzenesulfonamide derivatives and evaluated their COX-2 inhibitory activities, finding that some compounds had IC50 values significantly lower than commonly used anti-inflammatory drugs .
- Antimicrobial Evaluation : Another research effort focused on the antimicrobial properties of related compounds, establishing their effectiveness against both Gram-positive and Gram-negative bacteria .
- Cancer Cell Apoptosis : In vitro analysis on MDA-MB-231 cells revealed that specific derivatives could induce apoptosis effectively, suggesting potential therapeutic applications in oncology .
Comparison with Similar Compounds
Structural Analogues in the Thiazole-Acetamide Family
The following table summarizes key structural analogs and their properties:
*Calculated based on molecular formula (C₁₈H₁₆N₂O₃S₂).
Key Observations:
- Sulfonyl vs. Piperazine Groups : The target compound’s benzenesulfonyl group distinguishes it from analogs with piperazine substituents (e.g., compounds 16 and 17). Piperazine-containing derivatives show MMP inhibitory activity, likely due to their basic nitrogen atoms facilitating enzyme interactions . In contrast, the sulfonyl group may enhance solubility and stability via polar interactions.
- Anti-Microbial Activity : Compounds like 107a and 107k exhibit potent antibacterial and antifungal effects, attributed to lipophilic substituents (e.g., tolyl, chlorophenyl) that disrupt microbial membranes . The target compound’s sulfonyl group, being more polar, may reduce membrane permeability compared to these analogs.
- Chloro-Substituted Analogs : The chloro-substituted analog () shares the 4-methoxyphenyl-thiazole core but includes a chloro and methoxypropyl group. Chlorine atoms often enhance reactivity and binding to hydrophobic enzyme pockets, suggesting divergent target profiles compared to the sulfonyl derivative .
Sulfonyl-Containing Analogs in Drug Discovery
- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38): This compound demonstrated notable anticancer activity (MTT assay) against HCT-116, MCF-7, and PC-3 cell lines . The quinazoline-sulfonyl moiety may interact with kinase domains, a mechanism distinct from the target compound’s benzenesulfonyl group.
Q & A
Q. What are the standard methods for synthesizing 2-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide?
The synthesis typically involves sequential functionalization of the thiazole core. A common approach includes:
- Step 1 : Condensation of 4-(4-methoxyphenyl)-1,3-thiazol-2-amine with benzenesulfonylacetic acid derivatives via amidation, using coupling agents like EDCI or HOBt in DMF .
- Step 2 : Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane).
- Characterization : Confirmed by -NMR (aromatic protons at δ 7.2–8.1 ppm), IR (C=O stretch ~1680 cm), and HRMS .
Q. How is the molecular structure of this compound validated in academic research?
Structural validation employs:
- NMR spectroscopy : Integration of aromatic protons and sulfonyl/acetamide groups.
- X-ray crystallography : Resolves bond lengths/angles (e.g., C-S bond in thiazole at ~1.74 Å) and confirms regioselectivity .
- Mass spectrometry : Molecular ion peak matching calculated mass (e.g., [M+H] at m/z 413.9) .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- In vitro cytotoxicity : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .
- Antimicrobial screening : Agar diffusion against S. aureus and E. coli (zone inhibition measured at 24 h) .
- Dose-response curves : IC values calculated using nonlinear regression .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
- Solvent selection : Polar aprotic solvents (e.g., THF or DMF) enhance reaction rates by stabilizing intermediates .
- Catalyst screening : DMAP (4-dimethylaminopyridine) improves amidation efficiency by reducing activation energy .
- Temperature control : Reflux at 80–90°C minimizes side products (e.g., sulfonate esters) .
- Yield optimization : Typical yields range 60–75%; higher purity achieved via recrystallization from ethanol/water .
Q. What advanced techniques resolve contradictions in spectral data for structural isomers?
- 2D NMR (COSY, NOESY) : Differentiates between regioisomers by correlating adjacent protons and spatial interactions .
- DFT calculations : Predicts -NMR chemical shifts (e.g., acetamide carbonyl at ~170 ppm) to validate experimental data .
- LC-MS/MS : Identifies trace by-products (e.g., des-methyl derivatives) with <5% abundance .
Q. How can in silico methods guide the design of derivatives with enhanced bioactivity?
- Molecular docking : Targets enzymes like COX-2 (PDB ID: 5KIR) to predict binding affinities .
- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the benzene ring) with IC values .
- ADMET prediction : Assesses pharmacokinetics (e.g., LogP ~2.8 for optimal blood-brain barrier penetration) .
Data Contradiction & Validation
Q. How should researchers address discrepancies in reported biological activity data?
- Replicate assays : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
- Control compounds : Compare with known inhibitors (e.g., doxorubicin for cytotoxicity) to validate assay conditions .
- Meta-analysis : Review literature for consensus on IC ranges (e.g., 10–50 μM for anticancer activity) .
Q. What strategies mitigate challenges in synthesizing the thiazole core?
- Regioselectivity control : Use Hantzsch thiazole synthesis (α-haloketones + thioamides) to ensure correct substitution at C4 .
- By-product analysis : TLC monitoring (R ~0.3 in ethyl acetate) identifies unreacted intermediates .
Methodological Tables
Q. Table 1: Key Spectral Data for Structural Validation
| Technique | Key Signals | Reference |
|---|---|---|
| -NMR | δ 7.8 ppm (thiazole H), δ 3.8 ppm (OCH) | |
| IR | 1680 cm (C=O), 1350 cm (SO) | |
| HRMS | [M+H] = 413.9 (calculated: 413.08) |
Q. Table 2: Reaction Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | DMF | +15% vs. THF |
| Catalyst | DMAP (10 mol%) | +20% efficiency |
| Temperature | 85°C | Reduced by-products |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
